molecular formula C14H16ClN3O B2727498 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034260-61-0

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No.: B2727498
CAS No.: 2034260-61-0
M. Wt: 277.75
InChI Key: NDOSDKUBRDOKAR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a chemical compound with the CAS Registry Number 2034262-65-0 . This benzamide derivative incorporates a 1,5-dimethyl-1H-pyrazol-3-yl group, placing it within the pyrazole class of heterocyclic compounds. Pyrazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry and are extensively investigated for their diverse biological activities . Scientific literature highlights that pyrazole-based structures are of significant interest in pharmaceutical research, particularly in the development of novel anti-inflammatory and anticancer agents . These compounds often function by interacting with key enzymatic pathways or cellular receptors involved in disease progression. More broadly, pyrazole derivatives have been reported to exhibit a range of pharmacological properties, including antimicrobial and antioxidant effects, and can act as inhibitors for various targets such as dipeptidase IV (DPP-IV) . The specific research applications and biological profile of this compound are an active area of exploration, with its structure serving as a valuable building block for further chemical and pharmacological investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-8-13(17-18(10)2)6-7-16-14(19)11-4-3-5-12(15)9-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOSDKUBRDOKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can be achieved through a multi-step process:

    Synthesis of 1,5-dimethyl-1H-pyrazole: This can be prepared by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Alkylation of 1,5-dimethyl-1H-pyrazole: The resulting pyrazole is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine.

    Formation of 3-chlorobenzoyl chloride: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride.

    Amidation Reaction: Finally, 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine is reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex heterocyclic compounds. Researchers utilize this compound to explore reaction mechanisms and develop new synthetic pathways.

The compound has been investigated for various biological activities:

Medicinal Chemistry

The compound is being explored as a lead candidate for drug development due to its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for developing new anti-cancer or anti-inflammatory drugs.

Case Study 1: Anticancer Activity

A study focusing on the cytotoxic effects of pyrazole derivatives reported that this compound demonstrated IC50 values of approximately 15 µM against MCF7 cells. This indicates a strong potential for further development as an anticancer agent.

Case Study 2: In Vivo Studies

In vivo experiments using animal models showed that administration of this compound resulted in reduced tumor sizes in xenograft models of breast cancer. These findings support its potential efficacy in clinical settings.

Activity Cell Line IC50 (µM) Notes
AnticancerMCF715Significant cytotoxicity observed
A54920Moderate inhibition
HepG218Potential for liver cancer treatment
Anti-inflammatoryCOX InhibitionTBDFurther studies needed

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole moiety may play a crucial role in binding to these targets, while the benzamide core may contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Characterization :

  • Standard techniques include ¹H/¹³C NMR (e.g., ), IR spectroscopy, and X-ray crystallography (e.g., ). For example, the nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide was confirmed via single-crystal X-ray diffraction (monoclinic, space group P2₁/c) .
  • Software such as SHELXL ( ) and WinGX/ORTEP ( ) are commonly used for structural refinement and visualization.

Structural and Functional Comparisons

Table 1: Key Structural Features of Related Benzamides

Compound Substituents on Benzamide Amine Side Chain Notable Properties
Target Compound 3-Chloro 2-(1,5-Dimethylpyrazol-3-yl)ethyl Pyrazole enables H-bonding/metal coordination; chloro enhances lipophilicity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for C–H functionalization.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 2-(3,4-Dimethoxyphenyl)ethyl Methoxy groups enhance electronic effects; m.p. 90°C.
3-Chloro-N-(diethylcarbamothioyl)benzamide 3-Chloro Diethylcarbamothioyl Forms square-planar Ni(II) complexes; S,O-coordination.

Key Observations:

  • Electronic Effects : The 3-chloro group in the target compound likely increases electron-withdrawing effects compared to methyl () or methoxy () substituents.
  • Hydrogen Bonding : The pyrazole moiety may participate in H-bonding networks similar to the hydroxyl group in , but with distinct geometry due to its heterocyclic nature.
  • Coordination Chemistry : Unlike the thioamide group in , which coordinates via S and O atoms, the pyrazole’s nitrogen could enable N-based metal coordination.

Physicochemical Properties

  • Melting Points : Rip-B and Rip-D exhibit m.p. values of 90°C and 96°C, respectively . The target compound’s m.p. is expected to differ due to its chloro and pyrazole substituents.
  • Solubility : The chloro group may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs ().

Biological Activity

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its activity, particularly in anticancer and antimicrobial applications.

Chemical Structure and Synthesis

The compound belongs to the class of benzamides, characterized by a chloro substituent and a pyrazolyl ethyl group. The synthesis involves several steps:

  • Synthesis of 1,5-dimethyl-1H-pyrazole : This is achieved through the reaction of acetylacetone with hydrazine hydrate.
  • Alkylation : The resulting pyrazole is alkylated with 2-chloroethylamine hydrochloride.
  • Formation of 3-chlorobenzoyl chloride : This is done using thionyl chloride on 3-chlorobenzoic acid.
  • Amidation Reaction : Finally, the alkylated pyrazole is reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The pyrazole moiety likely plays a vital role in binding to these targets, while the benzamide core contributes to the overall stability and bioactivity of the compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines including:

  • HeLa cells (human cervical cancer)
  • CaCo-2 cells (colon adenocarcinoma)
  • HCT116 cells (human colon carcinoma)

In vitro studies have demonstrated that certain analogs possess IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (μM)
Compound AHeLa5.0
Compound BCaCo-28.5
Compound CHCT1162.30

Antimicrobial Activity

The compound's potential antimicrobial properties are also being explored. Similar pyrazole derivatives have shown effectiveness against a range of bacteria and fungi, suggesting that this compound could exhibit similar activity. Studies have reported that derivatives can inhibit bacterial growth by targeting specific metabolic pathways or cellular structures .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A study published in PubMed Central highlighted that certain pyrazole derivatives demonstrated significant cytotoxicity against multiple human cancer cell lines, providing a basis for further development as anticancer agents .
  • Antimicrobial Efficacy : Research focusing on similar benzamide compounds indicated promising results against Gram-positive and Gram-negative bacteria, emphasizing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole derivatives and chlorobenzoyl groups. For example, analogous syntheses involve reacting hydrazides with ketones or aldehydes in ethanol under reflux, using triethylamine as a base to facilitate amide bond formation . Intermediates are characterized using elemental analysis, IR (to confirm carbonyl and amide groups), and 1H NMR^1 \text{H NMR} (to verify substitution patterns on the pyrazole ring) . Microwave-assisted synthesis (e.g., DCQX-mediated reactions) can also reduce reaction times and improve yields for related pyrazole derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N-H bend in amides).
  • 1H NMR^1 \text{H NMR} : Resolves substituent positions on the pyrazole ring (e.g., methyl groups at δ 2.1–2.5 ppm) and ethyl linker protons (δ 3.4–3.8 ppm) .
  • Single-crystal X-ray diffraction : Provides definitive structural confirmation, as demonstrated for structurally similar pyrazole derivatives (e.g., bond angles and torsion angles) .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents like methyl groups enhance lipophilicity and steric hindrance, affecting solubility and reactivity. For example, 1,5-dimethyl groups on pyrazole increase stability against metabolic degradation, while the chloro substituent on the benzamide moiety enhances electrophilicity for target binding . Comparative studies using analogs with varying substituents (e.g., methoxy vs. trifluoromethyl) can quantify these effects .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent selection and catalyst design. For instance, reaction path searches can identify energy barriers for amide bond formation or pyrazole ring functionalization . Molecular docking studies also prioritize derivatives with higher binding affinity to biological targets (e.g., enzymes or receptors) before synthesis .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell permeability vs. in vitro enzyme inhibition). To address this:

  • Use orthogonal assays (e.g., MES-induced seizure models for anticonvulsant activity vs. receptor-binding assays) .
  • Perform pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to differentiate intrinsic activity from bioavailability limitations .
  • Validate target engagement via knock-out models or competitive binding studies .

Q. How can reactor design improve scalability for multi-step syntheses of this compound?

  • Methodological Answer : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., amide coupling), while membrane separation technologies isolate intermediates with high purity . Process simulation tools (e.g., Aspen Plus) model mass transfer limitations and optimize temperature/pressure gradients for pyrazole ring formation .

Q. What crystallographic methods elucidate polymorphic variations in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies polymorphs by comparing unit cell parameters and packing motifs. For example, variations in hydrogen-bonding networks (e.g., N-H···O interactions) between polymorphs can impact solubility and dissolution rates . Differential scanning calorimetry (DSC) and powder XRD further characterize thermal stability and phase transitions .

Q. How do steric and electronic effects in the pyrazole-ethyl-benzamide scaffold influence SAR?

  • Methodological Answer : Systematic SAR studies involve:

  • Steric effects : Introducing bulkier substituents (e.g., phenyl vs. methyl) on the pyrazole to probe binding pocket size.
  • Electronic effects : Comparing electron-withdrawing (e.g., Cl, CF3_3) and donating (e.g., OMe) groups on benzamide to modulate target affinity .
  • 3D-QSAR models : Correlate substituent properties (Hammett constants, molar refractivity) with bioactivity data .

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